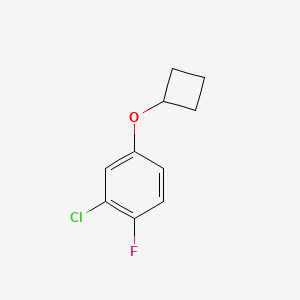
2-Chloro-4-cyclobutoxy-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyclobutoxy-1-fluorobenzene is an organic compound with the molecular formula C10H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and cyclobutoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-Chloro-4-cyclobutoxy-1-fluorobenzene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-cyclobutoxy-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The fluorine and cyclobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aniline derivative, while oxidation may produce a quinone derivative.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2-Chloro-4-cyclobutoxy-1-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclobutoxy group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorobenzene: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Chloro-2-fluorobenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
2-Chloro-4-methoxy-1-fluorobenzene: The methoxy group is less bulky than the cyclobutoxy group, leading to different steric and electronic effects.
Uniqueness
2-Chloro-4-cyclobutoxy-1-fluorobenzene is unique due to the presence of the cyclobutoxy group, which introduces significant steric hindrance and alters the compound’s reactivity compared to its simpler analogs. This makes it a valuable compound for studying the effects of steric hindrance in chemical reactions and for designing molecules with specific properties .
Propiedades
Fórmula molecular |
C10H10ClFO |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
2-chloro-4-cyclobutyloxy-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |
Clave InChI |
UXHUXGUECPJNFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)
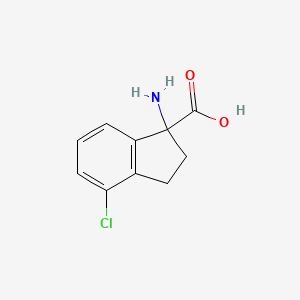
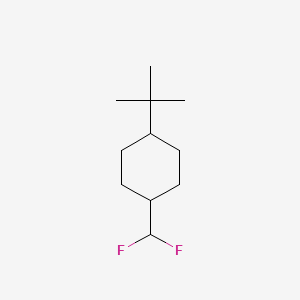

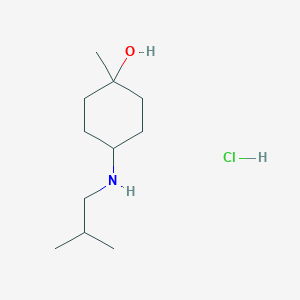



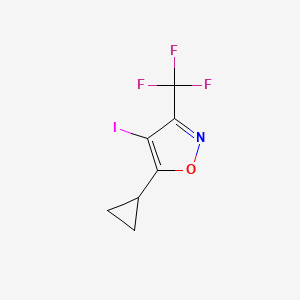


![1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051159.png)
